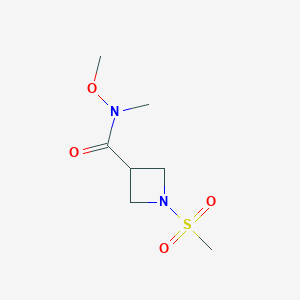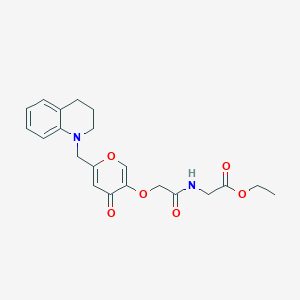
3-(4-Acetylbenzamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Acetylbenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofurans are found in nature and have been extensively studied by medicinal chemists over the years because of their chemotherapeutic and physiological properties .
Synthesis Analysis
The synthesis of benzofuran derivatives involves a synthetic sequence of 8-aminoquinoline directed C–H arylations followed by transamidations . For the directed C–H arylations, Pd catalysis was used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis
Benzofuran is a heterocyclic compound composed of fused benzene and furan rings . The molecular structure of benzofuran derivatives, including “3-(4-Acetylbenzamido)benzofuran-2-carboxamide”, is likely to be similar, with additional functional groups attached.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives include C–H arylations directed by 8-aminoquinoline and transamidations . These reactions allow for the installation of various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives, including “3-(4-Acetylbenzamido)benzofuran-2-carboxamide”, have been recognized for their significant role in medicinal chemistry . They are particularly effective in combating microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines . The furan nucleus is an essential synthetic technique in the search for new drugs .
Synthesis of Novel Furan Derivatives
The compound can be used in the synthesis of novel furan derivatives . For instance, Benfodda and team synthesized three furan derivatives using Suzuki–Miyaura cross-coupling reaction .
Development of New Drugs
The compound can be used in the development of new drugs . A highly modular synthetic route involving 8-aminoquinoline directed C–H arylation and transamidation chemistry can be used to access a wide range of elaborate benzofuran-2-carboxamides .
Anticancer Therapeutic Potential
Benzofuran scaffolds, including “3-(4-Acetylbenzamido)benzofuran-2-carboxamide”, have shown potential in anticancer therapy . They have exhibited significant cytotoxicity against various cell lines, making them more potent than the reference cisplatin .
Antimicrobial Properties
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have been shown to display a wide range of antimicrobial properties .
Antifungal Properties
In addition to their antimicrobial properties, furan-containing compounds also have antifungal properties . This makes them a valuable resource in the fight against fungal infections .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-acetylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-10(21)11-6-8-12(9-7-11)18(23)20-15-13-4-2-3-5-14(13)24-16(15)17(19)22/h2-9H,1H3,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMICIWGVZQIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetylbenzamido)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-butylbenzamide](/img/structure/B2666805.png)


![N-[(3-Ethoxyphenyl)methyl]-N-(thiolan-3-ylmethyl)prop-2-enamide](/img/structure/B2666811.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2666812.png)






![Spiro[3.4]octan-1-amine](/img/structure/B2666822.png)
![tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate](/img/structure/B2666823.png)
